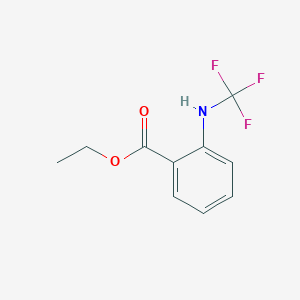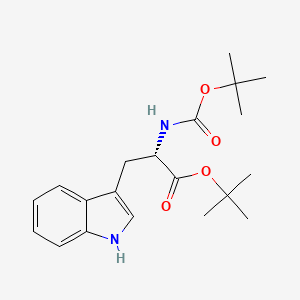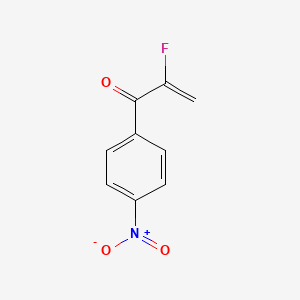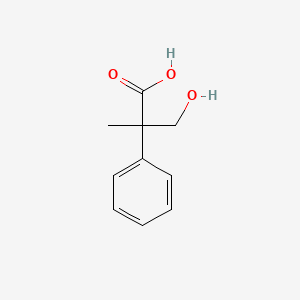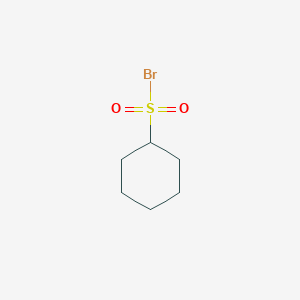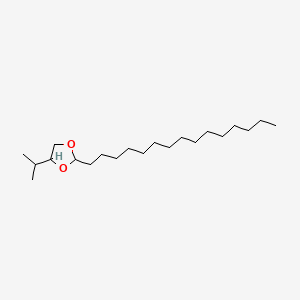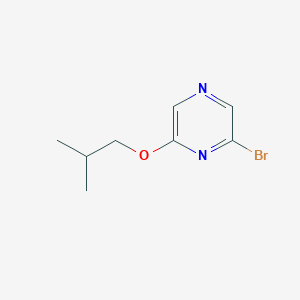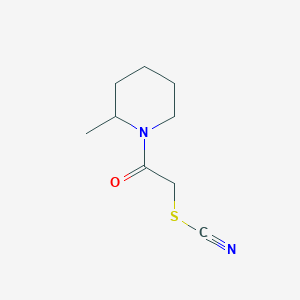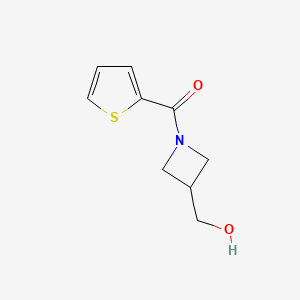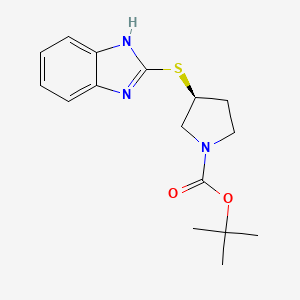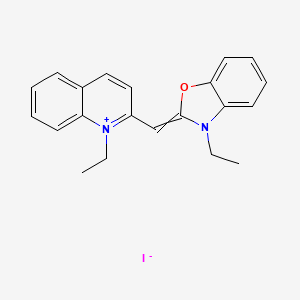
1-Ethyl-2-((3-ethyl-3H-benzoxazol-2-ylidene)methyl)quinolinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-2-((3-ethyl-3H-benzoxazol-2-ylidene)methyl)quinolinium iodide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a quinolinium core, which is substituted with an ethyl group and a benzoxazolylidene moiety The iodide ion serves as the counterion, balancing the charge of the quinolinium cation
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-((3-ethyl-3H-benzoxazol-2-ylidene)methyl)quinolinium iodide typically involves a multi-step process. One common method involves the condensation of 2-methylquinoline with 3-ethylbenzoxazolium iodide under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) may be employed. The use of automated reactors and continuous flow systems can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-Ethyl-2-((3-ethyl-3H-benzoxazol-2-ylidene)methyl)quinolinium iodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinolinium derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolinium species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride, bromide, or thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium chloride in aqueous solution, potassium bromide in ethanol.
Major Products Formed
Oxidation: Quinolinium derivatives with various functional groups.
Reduction: Reduced quinolinium species with hydrogenated bonds.
Substitution: Quinolinium salts with different anions.
科学研究应用
1-Ethyl-2-((3-ethyl-3H-benzoxazol-2-ylidene)methyl)quinolinium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 1-ethyl-2-((3-ethyl-3H-benzoxazol-2-ylidene)methyl)quinolinium iodide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. It can also interact with cellular proteins, inhibiting their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
1-Ethyl-2-((3-ethyl-3H-benzoxazol-2-ylidene)methyl)quinolinium iodide can be compared with other similar compounds, such as:
1-Ethyl-4-((3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl)quinolinium iodide: Similar structure but with a different substitution pattern on the quinolinium core.
3-Ethyl-2-((1E,3Z)-3-(3-ethyl-5-phenyl-1,3-benzoxazol-2(3H)-ylidene)-1-propenyl)-5-phenyl-1,3-benzoxazol-3-ium ethyl sulfate: Contains additional phenyl groups and a different counterion.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodide counterion, which can influence its chemical reactivity and applications.
属性
CAS 编号 |
63123-27-3 |
|---|---|
分子式 |
C21H21N2O.I C21H21IN2O |
分子量 |
444.3 g/mol |
IUPAC 名称 |
3-ethyl-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C21H21N2O.HI/c1-3-22-17(14-13-16-9-5-6-10-18(16)22)15-21-23(4-2)19-11-7-8-12-20(19)24-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
IOMLIHYTQVTFGV-UHFFFAOYSA-M |
规范 SMILES |
CCN1C2=CC=CC=C2OC1=CC3=[N+](C4=CC=CC=C4C=C3)CC.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(S)-1-[3-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13968283.png)
